5-chloro-2-hydroxy-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide
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Overview
Description
“5-chloro-2-hydroxy-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-chloro-2-hydroxy-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Nitration: Introduction of the nitro group (-NO2) to the benzene ring.
Halogenation: Chlorination to introduce the chlorine atom at the 5-position.
Hydroxylation: Introduction of the hydroxyl group (-OH) at the 2-position.
Amidation: Formation of the amide bond with 4-iodo-2-methylphenylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Halogen atoms (chlorine, iodine) can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its structural similarity to other bioactive benzamides.
Industry: As a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-hydroxy-N-phenyl-3-nitrobenzamide
- 5-chloro-2-hydroxy-N-(4-bromo-2-methylphenyl)-3-nitrobenzamide
- 5-chloro-2-hydroxy-N-(4-iodophenyl)-3-nitrobenzamide
Uniqueness
The presence of the 4-iodo-2-methylphenyl group distinguishes it from other similar compounds, potentially altering its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H10ClIN2O4 |
---|---|
Molecular Weight |
432.60 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H10ClIN2O4/c1-7-4-9(16)2-3-11(7)17-14(20)10-5-8(15)6-12(13(10)19)18(21)22/h2-6,19H,1H3,(H,17,20) |
InChI Key |
RFVCTKCBUHUCBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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